N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide
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Overview
Description
Synthesis Analysis
The synthesis of similar compounds, such as 3-bromo-N-(3-fluorophenyl)benzenesulfonamide, involves an amidation reaction . The structure of the synthesized compound is confirmed by FTIR, 1H and 13C NMR, and MS spectroscopies .Molecular Structure Analysis
The molecular structure of similar compounds is confirmed by various methods including FTIR, 1H and 13C NMR, and MS spectroscopies . Additionally, the single crystal of the compound is analyzed by X-ray diffraction . Density functional theory (DFT) is used to further calculate the molecular structure, and the results are consistent with the X-ray diffraction results .Chemical Reactions Analysis
While specific chemical reactions involving “N-(1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl)benzenesulfonamide” are not available, similar compounds like pinacol boronic esters undergo catalytic protodeboronation utilizing a radical approach .Scientific Research Applications
- Sulfonamides, including N-(3-fluorophenyl)benzenesulfonamide, have a long history as antibacterial agents. This compound was synthesized via an amidation reaction and has demonstrated antibacterial properties . Researchers have investigated its effectiveness against specific bacterial strains and explored potential mechanisms of action.
- Sulfonamides have gained attention for their antitumor and anticancer activities. While N-(3-fluorophenyl)benzenesulfonamide is part of this family, further studies are needed to understand its specific effects on cancer cells. Some related sulfonamides, such as SLC-0111, sulofenur, indisulam, and pozapanib, have shown promising anticancer effects and are currently in clinical trials .
- Researchers have confirmed the structure of N-(3-fluorophenyl)benzenesulfonamide using techniques such as FTIR, 1H and 13C NMR, and MS spectroscopies. Additionally, single-crystal X-ray diffraction analysis provided insights into its conformation. Density functional theory (DFT) calculations further supported the molecular structure and provided information on electrostatic potential and frontier molecular orbitals .
- DFT studies have revealed physicochemical properties of the compound, including vibrational frequencies. Understanding these properties informs its behavior in various environments and interactions with other molecules .
Antibacterial Activity
Anticancer Potential
Molecular Structure and Conformational Analysis
Physicochemical Properties and Vibrational Frequencies
Mechanism of Action
Target of Action
Similar compounds have been known to interact with thePeroxisome proliferator-activated receptor gamma (PPARγ) . PPARγ is a nuclear receptor that plays a crucial role in the regulation of cellular differentiation, development, and metabolism .
Mode of Action
Based on its structural similarity to other compounds, it may bind to its target receptor and modulate its activity, leading to changes in the transcription of specific genes .
Biochemical Pathways
If the compound does indeed target pparγ, it could potentially influence pathways related to lipid metabolism, glucose homeostasis, and inflammation .
Result of Action
If the compound does target pparγ, it could potentially influence cellular processes such as lipid metabolism, glucose homeostasis, and inflammation .
properties
IUPAC Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15FN2O3S/c17-12-5-4-6-14(9-12)19-11-13(10-16(19)20)18-23(21,22)15-7-2-1-3-8-15/h1-9,13,18H,10-11H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OHKGCDBAVATBTN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)C2=CC(=CC=C2)F)NS(=O)(=O)C3=CC=CC=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15FN2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-[1-(3-fluorophenyl)-5-oxopyrrolidin-3-yl]benzenesulfonamide |
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